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Compound of Interest

Compound Name: 2-chloro-3-phenyl-DL -alanine
CAS No.: 14091-11-3
Cat. No.: B556781
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Executive Summary & Structural Definition

The compound queried as 2-chloro-3-phenyl-DL-alanine is technically identified as 2-chloro-
3-phenylpropanoic acid. In medicinal chemistry, it serves as a crucial bio-isostere of
phenylalanine where the

-amino group is replaced by a chlorine atom.

This modification fundamentally alters the electronic and steric profile of the molecule while
retaining the lipophilic benzyl side chain, making it a potent scaffold for enzyme inhibition—
most notably against Phenylalanine Ammonia Lyase (PAL).

Stereochemical Nomenclature (CIP Rules)

The "DL" designation indicates a racemic mixture (50:50) of enantiomers. For high-precision
applications (e.g., enzyme kinetics or active pharmaceutical ingredients), the racemate must be
resolved or synthesized enantioselectively.
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e Chiral Center: C2 (

-carbon).
e Substituents (Priority):
(1) >
(2) >
(3) >
(4).
o Configuration:

o S-Enantiomer: Corresponds spatially to naturally occurring L-Phenylalanine.

o R-Enantiomer: Corresponds to D-Phenylalanine.

Synthetic Pathways and Stereocontrol[1]

The synthesis of this molecule presents a classic stereochemical duality: Retention vs.
Inversion. Understanding the mechanism is critical when moving from the "DL" racemate to
specific enantiomers.

Route A: Racemic Synthesis (The "DL" Origin)

The racemic mixture is typically generated via the chlorination of cinnamic acid derivatives or
malonic ester synthesis.

e Method: Hydrochlorination of cinnamic acid often yields mixed regioselectivity. A more
reliable route involves the

-chlorination of hydrocinnamic acid (3-phenylpropanoic acid) using
and
-chlorosuccinimide (NCS).

e Outcome: A 50:50 mixture of (R) and (S) enantiomers.
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Route B: Chiral Pool Synthesis (Diazotization)

To access the biologically relevant (S)-2-chloro-3-phenylpropanoic acid from L-Phenylalanine,
one typically employs diazotization.

Critical Mechanistic Insight: Unlike standard

reactions that proceed with inversion, the diazotization of
-amino acids often proceeds with retention of configuration.

e Mechanism: The reaction passes through an unstable

-lactone intermediate formed by the neighboring group participation of the carboxylate.

o Step 1 (Inversion): Intramolecular attack of the carboxylate oxygen on the diazonium
carbon forms the

-lactone.

o Step 2 (Inversion): Chloride ion attacks the lactone ring.

o Net Result: Double Inversion = Retention.

Visualization: Stereochemical Retention Mechanism

The following diagram illustrates the double-inversion pathway that preserves the (S)-
configuration.
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Figure 1: The double-inversion mechanism typically observed during the diazotization of alpha-
amino acids, leading to net retention of stereochemistry.

Resolution Methodologies for the DL-Racemate
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If the starting material is the DL-racemate (as implied by the topic), separating the enantiomers

is a requisite step for biological validation.

Experimental Workflow for Resolution

The most robust method for resolving

-halo acids involves Enzymatic Kinetic Resolution or Chiral HPLC.

Method

Protocol Summary

Selectivity (E-value)

Enzymatic Resolution

Esterification using Candida
antarctica Lipase B (CAL-B) in
organic solvent. The enzyme
preferentially esterifies the (S)-

acid.

High (>100)

Chiral HPLC

Stationary Phase:
Polysaccharide-based (e.g.,
Chiralpak AD-H or OD-H).
Mobile Phase: Hexane/IPA +
0.1% TFA.

Baseline Separation

Diastereomeric Salt

Crystallization with chiral

amines (e.g.,

-methylbenzylamine).

Moderate (Requires multiple

recrystallizations)

Analytical Validation

To confirm the stereochemical purity of the isolated fraction, compare the optical rotation

against literature standards.

e (S)-2-chloro-3-phenylpropanoic acid:

(c=1, Ethanol).

e (R)-2-chloro-3-phenylpropanoic acid:

(c=1, Ethanol).
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Biological Application: PAL Inhibition[2][3][4][5][6]

The primary utility of 2-chloro-3-phenylpropanoic acid lies in its ability to inhibit Phenylalanine
Ammonia Lyase (PAL), the gateway enzyme of the phenylpropanoid pathway in plants and
fungi.

Mechanism of Action

PAL catalyzes the non-oxidative deamination of L-Phenylalanine to trans-cinnamic acid.[1] The
reaction proceeds via a transition state involving a prosthetic group (MIO).

o Stereospecificity: The enzyme is highly stereoselective for L-Phenylalanine. Consequently,
the (S)-chloro analog acts as a competitive inhibitor by mimicking the substrate's geometry.

[1]

» Binding Affinity: The chlorine atom is electron-withdrawing but sterically larger than the amino
group. It occupies the active site but cannot undergo the elimination reaction efficiently,
effectively "locking" the enzyme.

Visualization: Inhibition Logic
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Catalytic Dead End
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Figure 2: Competitive inhibition logic. The (S)-chloro analog binds to the PAL active site,

mimicking L-Phe, but prevents the catalytic turnover.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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